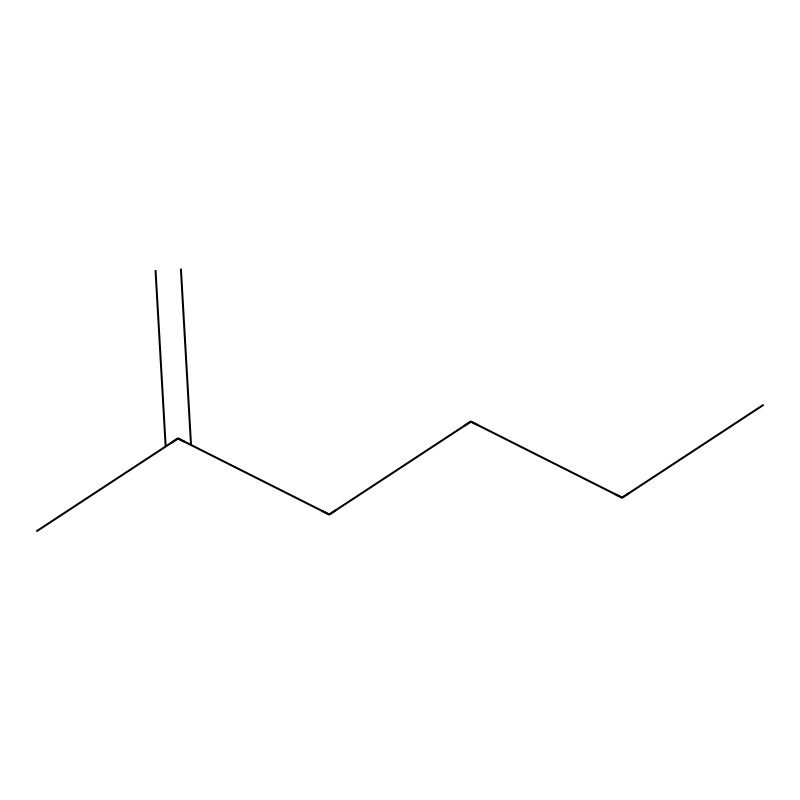2-Methyl-1-hexene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Methyl-1-hexene is an organic compound with the molecular formula and a molecular weight of approximately 98.19 g/mol. It is classified as an alkene due to the presence of a double bond between the first and second carbon atoms in its chain. This compound appears as a colorless to almost colorless liquid and has a boiling point of 92 °C and a flash point of -6 °C, indicating its highly flammable nature . The compound is also known by other names including n-C4H9C(CH3)=CH2 and 2-methylhex-1-ene .
Chemical Properties
Scientists have measured various fundamental properties of 2-Methyl-1-hexene, including its boiling point, density, and refractive index. This information is valuable for researchers working with the compound in the lab. PubChem, National Institutes of Health:
Reactivity
Studies have explored how 2-Methyl-1-hexene reacts with other chemicals. For example, research has shown that it can be converted to epoxides (cyclic ethers) by enzymes called P450s found in the liver. Stereochemistry of the biotransformation of 1-hexene and 2-methyl-1-hexene with rat liver microsomes and purified P450s of rats and humans - PubMed: Understanding these reactions can be useful in various fields, such as environmental science and toxicology.
- Hydrogenation: The addition of hydrogen across the double bond can yield hexane derivatives. The enthalpy change for this reaction is approximately -115.8 kJ/mol .
- Oxidation: This compound can undergo oxidation reactions to form epoxides or alcohols. For instance, it can be epoxidized using peracids, resulting in the formation of 2-methyl-1,2-epoxyhexane.
- Polymerization: 2-Methyl-1-hexene can participate in polymerization reactions, leading to the formation of polyolefins, which are widely used in plastics.
2-Methyl-1-hexene can be synthesized through several methods:
- Dehydrohalogenation: This process involves the elimination of hydrogen halides from haloalkanes, particularly 2-bromohexane.
- Catalytic Cracking: It can be produced during the catalytic cracking of larger hydrocarbons found in petroleum.
- Alkylation Reactions: Another method involves the alkylation of propylene with butenes in the presence of a catalyst .
2-Methyl-1-hexene has several applications in various industries:
- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including surfactants and lubricants.
- Polymer Production: It is utilized in the production of polyolefins, which are essential materials in plastics manufacturing.
- Fuel Additives: Due to its properties, it may be used as an additive in fuels to improve performance .
Several compounds share structural similarities with 2-Methyl-1-hexene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Hexene | Straight-chain alkene without branching | |
| 3-Methyl-1-pentene | Contains a methyl group on the third carbon | |
| 2-Methyl-2-pentene | Has a double bond on the second carbon | |
| 4-Methyl-1-pentene | Contains a methyl group on the fourth carbon |
Uniqueness of 2-Methyl-1-Hexene: The primary distinction lies in its branched structure, which influences its physical properties and reactivity compared to straight-chain alkenes like 1-Hexene. Its unique branching also allows for different reaction pathways and applications that are not available to its straight-chain counterparts.
XLogP3
Boiling Point
92.0 °C
Melting Point
-102.8 °C
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
60.93 mmHg
Pictograms


Flammable;Health Hazard
Other CAS
6094-02-6
763-29-1








